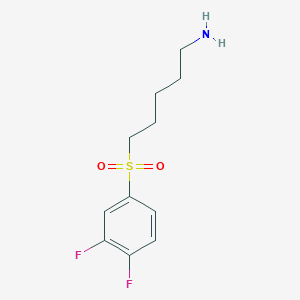

5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine

Description

5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine (CAS: 1378405-72-1) is a sulfonamide derivative with the molecular formula C₁₁H₁₅F₂NO₂S and a molecular weight of 263.31 g/mol . Its structure features a pentan-1-amine backbone substituted with a 3,4-difluorobenzenesulfonyl group. This compound is synthesized via nucleophilic substitution between a primary amine and 3,4-difluorobenzenesulfonyl chloride, followed by purification via chromatography .

Properties

IUPAC Name |

5-(3,4-difluorophenyl)sulfonylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO2S/c12-10-5-4-9(8-11(10)13)17(15,16)7-3-1-2-6-14/h4-5,8H,1-3,6-7,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMACPNMHGNMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)CCCCCN)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can be used in the study of enzyme inhibition and as a probe in biological assays. Medicine: Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in Amine Derivatives

Several structurally related pentan-1-amine derivatives have been synthesized (), differing in their substituents:

Key Observations :

- Lipophilicity : Fluorine atoms in the target compound enhance lipophilicity (logP ~2.8 estimated) versus morpholine (8c, logP ~1.2), favoring membrane permeability .

- Synthesis : The target compound’s synthesis yield and purity (95%) are comparable to analogs like 8g (90% yield) but require more rigorous purification due to sulfonyl group reactivity .

Sulfonamide-Based Derivatives

highlights sulfonamide compounds synthesized using fluorinated benzenesulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride). Key comparisons include:

Key Observations :

- Activity Trends : Sulfonamides with electron-withdrawing groups (e.g., fluorine) often show higher antimicrobial activity, suggesting the target compound could share this trait .

Biological Activity

5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pentan-1-amine backbone with a sulfonyl group attached to a difluorobenzenesulfonyl moiety. This structural configuration is significant for its biological interactions.

Synthesis

The synthesis of 5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine typically involves:

- Starting Materials : 3,4-difluorobenzenesulfonyl chloride and pentan-1-amine.

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane under basic conditions to facilitate the nucleophilic substitution of the sulfonyl group onto the amine.

Biological Activity

The biological activity of 5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine has been investigated across various studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , potentially inhibiting the growth of various bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Enzyme Inhibition

The compound has been studied for its enzyme inhibition capabilities , particularly against enzymes involved in inflammatory pathways. It acts as an inhibitor of certain proteases, which could be beneficial in treating conditions characterized by excessive proteolytic activity.

The proposed mechanism of action involves:

- Binding Affinity : The difluorobenzenesulfonyl moiety enhances lipophilicity, allowing better penetration into cellular membranes.

- Target Interaction : The compound likely interacts with specific enzyme active sites, leading to inhibition or modulation of enzymatic activity.

Case Studies

Several case studies highlight the efficacy and potential applications of 5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine:

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate antibacterial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed.

- Results : Showed significant inhibition zones compared to control groups, indicating strong antibacterial effects.

-

Case Study on Enzyme Inhibition :

- Objective : To assess inhibition of matrix metalloproteinases (MMPs).

- Methodology : Enzyme assays were conducted using purified MMPs.

- Results : The compound demonstrated a dose-dependent inhibition pattern, suggesting potential therapeutic applications in cancer metastasis prevention.

Comparative Analysis

To better understand the biological activity of 5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine, a comparison with similar compounds is provided in the table below:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Notes |

|---|---|---|---|

| 5-(3,4-Difluorobenzenesulfonyl)pentan-1-amine | Yes | Yes | Broad-spectrum antimicrobial effects |

| Compound A (similar structure) | Moderate | No | Limited application in enzyme inhibition |

| Compound B (related sulfonamide) | Yes | Yes | Effective against specific bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.